![molecular formula C14H11NO5 B13052596 4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid](/img/structure/B13052596.png)
4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C14H11NO5 This compound is characterized by a pyridine ring substituted with a 3-methoxyphenyl group and two carboxylic acid groups at the 2 and 6 positions
Vorbereitungsmethoden
The synthesis of 4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through several synthetic routes. One efficient method involves the use of substituted benzaldehydes according to the Kröhnke method, followed by oxidation of the methyl group . The reaction conditions typically involve the use of aqueous medium and specific reagents to facilitate the heterocyclization process. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Analyse Chemischer Reaktionen
4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups in the molecule can be oxidized using potassium permanganate.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring allows for nucleophilic substitution reactions, which can be facilitated by various reagents and conditions.
Common reagents used in these reactions include sulfuric acid, potassium permanganate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: The compound is used in the design of electrochemical energy storage devices and nanocatalysts.
Wirkmechanismus
The mechanism of action of 4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to form coordination complexes with metal ions. These complexes can interact with specific molecular targets and pathways, leading to various effects. For example, the compound can act as a chelating agent, binding to metal ions and influencing their biological activities .
Vergleich Mit ähnlichen Verbindungen
4-(3-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be compared with other similar compounds such as:
2,6-Pyridinedicarboxylic acid: This compound is structurally similar but lacks the 3-methoxyphenyl group, which imparts unique properties to this compound.
3,4-Pyridinedicarboxylic acid: Another related compound, differing in the position of the carboxylic acid groups on the pyridine ring.
The presence of the 3-methoxyphenyl group in this compound enhances its potential for forming diverse coordination complexes and broadens its range of applications.
Eigenschaften
Molekularformel |
C14H11NO5 |
---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
4-(3-methoxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C14H11NO5/c1-20-10-4-2-3-8(5-10)9-6-11(13(16)17)15-12(7-9)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
CKKTYOMWGSFHCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.